Lipophilicity Differential: XLogP 5.2 vs. 3.5 for Benzalphthalide (CAS 575-61-1)
3-((4-(Pentyloxy)phenyl)methylene)phthalide exhibits a computed XLogP of 5.2, derived from atom-based contributions, which is approximately 1.7 log units higher than the XLogP of 3.5 computed for benzalphthalide (CAS 575-61-1) using the same calculation method . A ΔXLogP of 1.7 corresponds to a theoretical ~50-fold greater preference for the organic phase in an octanol/water partitioning system. This pronounced lipophilicity enhancement is consistent with the addition of the five-carbon pentyloxy chain, which contributes approximately +0.34 logP units per methylene equivalent.
| Evidence Dimension | Computed XLogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP = 5.2 |
| Comparator Or Baseline | Benzalphthalide (CAS 575-61-1): XLogP = 3.5 |
| Quantified Difference | ΔXLogP ≈ 1.7 (~50× increase in theoretical partition coefficient) |
| Conditions | Computational prediction using atom-based contribution method; values from chem.labr.cc (target) and basechem.org (comparator) |
Why This Matters
Higher lipophilicity directly impacts solubility in non-polar organic solvents and compatibility with hydrophobic encapsulating materials (e.g., polyurethane or melamine-formaldehyde microcapsule walls), which are critical performance parameters in carbonless copy paper and thermal paper manufacturing.
- [1] Chem.Labr. 3-[[4-(Pentyloxy)phenyl]methylene]phthalide (CAS 89673-52-9) – Predicted Properties: XLogP = 5.2, H-bond acceptors = 3, TPSA = 35.5 Ų, Rotatable bonds = 6. View Source
- [2] Basechem. 3-亚苄基酞 (3-Benzalphthalide, CAS 575-61-1) – Computed Parameters: XLogP = 3.5, H-bond acceptors = 2, TPSA = 26.3 Ų, Rotatable bonds = 1. View Source
